O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2
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Overview
Description
O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 is a fluorescent dye known for its unique optical properties. It is widely used in various scientific research fields due to its high fluorescence intensity and stability. The compound’s molecular formula is C25H23O8P, and it has a molecular weight of 482.42 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually synthesized in batch reactors, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the fluorescein core.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted fluorescein compounds .
Scientific Research Applications
O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific molecules.
Biology: Employed in fluorescence microscopy to label and visualize biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomarkers and in imaging techniques to visualize biological processes.
Industry: Applied in quality control processes to detect contaminants and ensure product purity.
Mechanism of Action
The mechanism of action of O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, such as proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to act as a fluorescent probe, providing valuable information about the molecular environment .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2 include:
Fluorescein: A widely used fluorescent dye with similar optical properties.
Rhodamine: Another fluorescent dye with high fluorescence intensity and stability.
Cyanine Dyes: A class of fluorescent dyes with varying properties depending on their chemical structure.
Uniqueness
This compound stands out due to its unique combination of butyl and ethoxyethyl groups, which enhance its fluorescence intensity and stability. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
Molecular Formula |
C40H46LiO14P |
---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] phosphate |
InChI |
InChI=1S/C40H47O14P.Li/c1-8-10-19-45-23-15-17-27-29(20-23)47-30-21-24(16-18-28(30)40(27)26-14-12-11-13-25(26)37(41)52-40)53-55(42,43)54-36-34-32(48-38(4,5)50-34)31(46-22(3)44-9-2)33-35(36)51-39(6,7)49-33;/h11-18,20-22,31-36H,8-10,19H2,1-7H3,(H,42,43);/q;+1/p-1 |
InChI Key |
CQZZBJUCSZDUGO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)([O-])OC5C6C(C(C7C5OC(O7)(C)C)OC(C)OCC)OC(O6)(C)C)C8=CC=CC=C8C(=O)O3 |
Origin of Product |
United States |
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